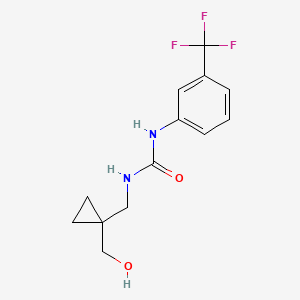
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C13H15F3N2O2 and its molecular weight is 288.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the physicochemical properties of the molecule.
Research indicates that compounds containing urea and trifluoromethyl groups often exhibit significant biological activities, including:
- Inhibition of Enzymes : The urea moiety can interact with various enzymes, potentially acting as an inhibitor. For instance, studies have shown that related compounds can inhibit human carbonic anhydrase (hCA), which plays a critical role in physiological processes such as respiration and acid-base balance .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these activities are reported to be around 250 μg/mL for related pyrazolyl-ureas .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific kinases involved in inflammatory responses. For example, derivatives with similar structures showed potent inhibition against p38 MAPK with IC50 values in the nanomolar range .
- Antimicrobial Testing : In vitro testing against a panel of bacterial strains revealed moderate antimicrobial activity, suggesting potential as an antibacterial agent .
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential:
- Anti-inflammatory Effects : Compounds with similar urea structures have shown promising results in animal models for reducing inflammation. For example, one study indicated that a derivative significantly decreased inflammatory markers in a zymosan-induced peritonitis model .
Case Studies
Several case studies highlight the therapeutic implications of this compound:
- Case Study on Inflammatory Diseases :
- Case Study on Antimicrobial Application :
Data Tables
| Activity Type | Compound Structure | IC50/MIC Values | Notes |
|---|---|---|---|
| Enzyme Inhibition | Urea derivatives | 0.004 μM (p38 MAPK) | Highly selective for specific kinases |
| Antimicrobial Activity | Pyrazolyl-Ureas | 250 μg/mL (MIC) | Effective against Staphylococcus aureus |
| Anti-inflammatory | Urea derivatives | ED50 = 16 mg/kg | Reduces TNFα in animal models |
Propiedades
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)9-2-1-3-10(6-9)18-11(20)17-7-12(8-19)4-5-12/h1-3,6,19H,4-5,7-8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPZCNGUWRHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













